An In-depth Technical Guide to the Chemical Properties of Koumine
An In-depth Technical Guide to the Chemical Properties of Koumine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koumine (B8086292) is a principal alkaloid monomer isolated from the toxic plant Gelsemium elegans Benth. Despite the plant's toxicity, koumine itself exhibits a relatively low toxicity profile and a wide range of significant pharmacological activities, including potent anti-inflammatory, analgesic, anxiolytic, and anti-tumor effects.[1] Its unique hexacyclic cage-like structure and promising therapeutic potential have made it a subject of extensive research in drug development. This technical guide provides a comprehensive overview of the chemical properties of the koumine standard, detailed experimental protocols for its analysis and biological evaluation, and a summary of its known signaling pathways. All quantitative data are presented in structured tables for clarity and ease of comparison.
Physicochemical Properties
Koumine is an indole (B1671886) alkaloid characterized by a complex, rigid polycyclic structure. As a free base, it is a white to beige crystalline powder.[2] It exhibits poor solubility in water, a characteristic that can present challenges for oral bioavailability but can be improved through formulation strategies such as complexation with cyclodextrins.
Table 1: General and Physicochemical Properties of Koumine
| Property | Value | Reference(s) |
| IUPAC Name | (1S,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | [3] |
| CAS Number | 1358-76-5 | [3][4] |
| Molecular Formula | C₂₀H₂₂N₂O | |
| Molecular Weight | 306.40 g/mol | |
| Appearance | White to beige powder/solid | |
| Melting Point | 170-172 °C | |
| Boiling Point | 436.5 °C (Predicted) | |
| Density | 1.42 g/cm³ (Predicted) | |
| pKa | 8.67 ± 0.40 (Predicted) | |
| XLogP3 | 2.5 | |
| Optical Activity | [α]²⁰/D ~ -254° (c=1.0, EtOH) |
Table 2: Solubility Data for Koumine
| Solvent | Solubility | Conditions | Reference(s) |
| Water | Poor (< 1 mg/mL) | - | |
| DMSO | 2 mg/mL | Warmed | |
| DMSO | 14 mg/mL (45.69 mM) | Sonication recommended | |
| Chloroform | Soluble | - | |
| Dichloromethane | Soluble | - | |
| Ethyl Acetate | Soluble | - | |
| Acetone | Soluble | - |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and identification of koumine. While comprehensive assigned spectral data is dispersed throughout the literature, this section summarizes the key findings.
Mass Spectrometry (MS)
High-resolution mass spectrometry is used to confirm the elemental composition and for quantification in biological matrices. Under positive electrospray ionization (ESI+), koumine typically forms a protonated molecule [M+H]⁺.
Table 3: Key Mass Spectrometry Data for Koumine
| Parameter | Value | Method | Reference(s) |
| Exact Mass | 306.1732 g/mol | Calculated | |
| Precursor Ion [M+H]⁺ | m/z 307.1807 | ESI-MS/MS | |
| Key MRM Transition | m/z 307.2 → 180.1 | UPLC-MS/MS | |
| Major Fragment Ions (MS² of [M+H]⁺) | m/z 238.1229, 220.1127, 180.0809, 70.0653 | ESI-MS/MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for elucidating the complex, caged structure of koumine. Due to the lack of a publicly available, fully assigned reference spectrum, researchers should refer to specialized publications for detailed chemical shift and coupling constant data. A published study on kouminol provides a comparative ¹³C NMR table that references koumine's shifts, indicating a close structural resemblance.
Infrared (IR) Spectroscopy
FT-IR spectroscopy helps identify the functional groups present in the koumine molecule. Key absorptions are expected for C-H (aliphatic and aromatic), C=C (aromatic), C-N, and C-O-C (ether) stretching and bending vibrations. A study on koumine hydrochloride noted characteristic vibrations for ν(C=C), ν(C=N), ν(C–O), and ν(Car–H).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of koumine.
Protocol for Determination of Melting Point
The melting point is a crucial indicator of purity for a crystalline solid like koumine.
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Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).
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Sample Preparation:
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Ensure the koumine standard is completely dry and in a fine, homogenous powder form.
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Load the sample into a capillary tube (one end sealed) by tapping the open end into the powder.
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Pack the sample into the closed end by tapping or dropping the tube through a long glass column until a packed height of 2-3 mm is achieved.
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Measurement:
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Place the loaded capillary tube into the heating block of the apparatus.
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Set a rapid heating rate to determine an approximate melting range. Allow the apparatus to cool.
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Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.
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Decrease the heating rate to 1-2°C per minute.
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Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.5°C).
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Protocol for Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of koumine in a given solvent.
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Materials: Koumine standard, selected solvent (e.g., distilled water, DMSO), shaker bath, centrifuge, filtration device (0.45 µm), analytical instrument for quantification (e.g., HPLC-UV).
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Procedure:
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Add an excess amount of koumine powder to a known volume of the solvent in a sealed vial. This ensures a saturated solution is formed with undissolved solid remaining.
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Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
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Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
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After agitation, allow the samples to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
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Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining microparticles.
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Dilute the clear filtrate with a suitable solvent and quantify the concentration of koumine using a pre-validated analytical method (e.g., HPLC).
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The determined concentration represents the equilibrium solubility of koumine in that solvent at the specified temperature.
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Protocol for Anti-Proliferative Activity (MCF-7 Breast Cancer Cells)
This protocol outlines the use of the MTT assay to determine the effect of koumine on the viability and proliferation of MCF-7 human breast cancer cells.
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Cell Culture:
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Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin (B600854) in a humidified incubator at 37°C with 5% CO₂.
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Assay Procedure:
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Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
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Prepare a stock solution of koumine in DMSO and create serial dilutions in the complete growth medium. The final DMSO concentration in the wells should be non-toxic (<0.5%).
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Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of koumine (e.g., 0.5, 1, 2 mg/mL). Include vehicle control wells (medium with DMSO only).
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Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
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After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
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Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined from the dose-response curve.
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Signaling Pathways and Mechanisms of Action
Koumine's diverse pharmacological effects are attributed to its interaction with several key biological targets and signaling pathways.
Anti-Tumor Activity: Induction of Apoptosis
In cancer cells, such as the MCF-7 breast cancer line, koumine induces apoptosis through the intrinsic mitochondrial pathway. It modulates the expression of key regulatory proteins, leading to programmed cell death and cell cycle arrest at the G2/M phase.
Anti-Inflammatory and Analgesic Activity: TSPO Modulation
Koumine acts as a positive allosteric modulator of the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. This modulation is central to its anti-inflammatory and analgesic effects, which are partly mediated by the synthesis of neurosteroids like allopregnanolone.
Experimental Workflow for Cytokine Measurement
The anti-inflammatory properties of koumine can be quantified by measuring its effect on pro-inflammatory cytokine production in macrophages, such as RAW 264.7 cells, stimulated with lipopolysaccharide (LPS).
